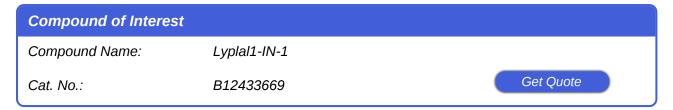


The Structure-Activity Relationship of Lyplal1-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Lyplal1-IN-1**, a selective and covalent inhibitor of Lysophospholipase-like 1 (LYPLAL1). LYPLAL1 is a serine hydrolase implicated in metabolic processes, with genetic links to fat distribution, waist-to-hip ratio, and nonalcoholic fatty liver disease.[1][2][3][4] The development of potent and selective inhibitors like **Lyplal1-IN-1** is crucial for elucidating the biological functions of LYPLAL1 and for its potential validation as a therapeutic target.[5]

Core Data Presentation: Structure-Activity Relationship of LYPLAL1 Inhibitors

The following table summarizes the SAR data for a series of compounds that led to the discovery of **Lyplal1-IN-1** (referred to as compound 11 in the source literature). The data highlights the impact of chemical modifications on the inhibitory potency against human recombinant LYPLAL1 and the off-target carboxylesterase 1 (CES1).



Compound	Structure	LYPLAL1 IC50 (μM)	CES1 IC50 (μM)
1	(S)-2- phenylpiperidine-1- carbonyl core with a triazole urea	>10	0.01
2	(R)-2- phenylpiperidine-1- carbonyl core with a triazole urea and carboxylic acid	0.05	0.005
3	Replacement of carboxylic acid in 2 with dimethylsulfonamide	0.018	0.005
4	1,2,4-triazole modification of 3	0.036	0.005
5	Replacement of the terminal group in 4 with a pyridyl group	0.035	0.005
6	Morpholinopyrimidine sidechain addition to 4	0.015	0.005
11 (Lyplal1-IN-1)	Optimized lead compound	0.006	>10

Data sourced from "Discovery of a Selective Covalent Inhibitor of Lysophospholipase-like 1 (LYPLAL1) as a Tool to Evaluate the Role of this Serine Hydrolase in Metabolism".[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of **Lypla11-IN-1**.

Recombinant Protein Expression and Purification



Human LYPLAL1 (residues 1-247) and CES1 (residues 29-567) were cloned into a pET28a vector containing an N-terminal His6-tag and a TEV protease cleavage site. The proteins were expressed in E. coli BL21(DE3) cells.

- Cell Culture and Induction: Cells were grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16-20 hours.
- Lysis: Cell pellets were resuspended in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5% CHAPS, 10 mM imidazole, 1 mM TCEP) and lysed by sonication.
- Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 1 mM TCEP).
- Elution and Tag Cleavage: The His6-tagged protein was eluted with elution buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 300 mM imidazole, 1 mM TCEP). The His6-tag was cleaved by incubation with TEV protease overnight at 4°C during dialysis against dialysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 1 mM TCEP).
- Final Purification: The cleaved protein was passed through a second Ni-NTA column to remove the His6-tag and any uncleaved protein. The flow-through containing the purified protein was collected and further purified by size-exclusion chromatography.

Biochemical Assay for Inhibitor Potency (IC50 Determination)

The inhibitory potency of the compounds was determined using a fluorogenic substrate.

- Enzyme and Inhibitor Preparation: Recombinant human LYPLAL1 or CES1 was diluted in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1 mg/mL BSA). The test compounds were serially diluted in DMSO.
- Incubation: The enzyme solution was pre-incubated with the test compounds (or DMSO vehicle control) for 30 minutes at room temperature in a 384-well plate.



- Substrate Addition: The enzymatic reaction was initiated by the addition of a fluorogenic substrate, such as 4-methylumbelliferyl acetate.
- Fluorescence Measurement: The fluorescence intensity was measured every minute for 30 minutes using a plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
- Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence curve. IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Thermal Shift Assay (CETSA)

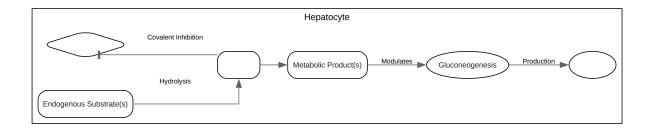
CETSA was used to confirm target engagement in a cellular context.

- Cell Treatment: Human hepatocytes were treated with Lyplal1-IN-1 or vehicle (DMSO) for 1 hour.
- Heating: The cell suspensions were divided into aliquots and heated at different temperatures for 3 minutes.
- Lysis and Protein Quantification: The cells were lysed by freeze-thaw cycles. The soluble fraction was collected after centrifugation, and the protein concentration was determined.
- Western Blot Analysis: Equal amounts of protein from the soluble fraction of each sample were subjected to SDS-PAGE and western blotting using an antibody specific for LYPLAL1.
- Data Analysis: The band intensities were quantified, and the melting curves were generated by plotting the amount of soluble LYPLAL1 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed role of LYPLAL1 in hepatic glucose metabolism and the mechanism of its inhibition by **Lyplal1-IN-1**.





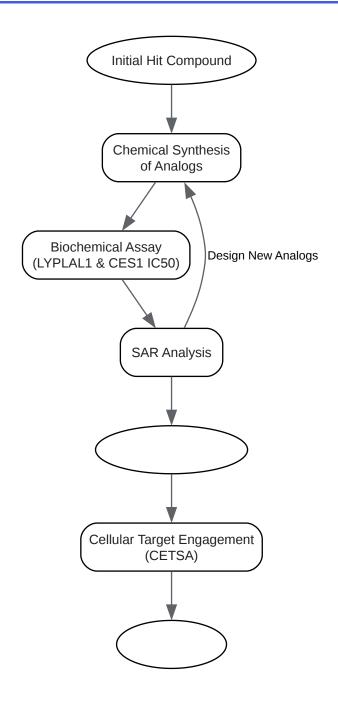
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Caption: Proposed role of LYPLAL1 in hepatic glucose metabolism.

Experimental Workflow for SAR Studies

This diagram outlines the workflow employed for the structure-activity relationship studies of LYPLAL1 inhibitors.





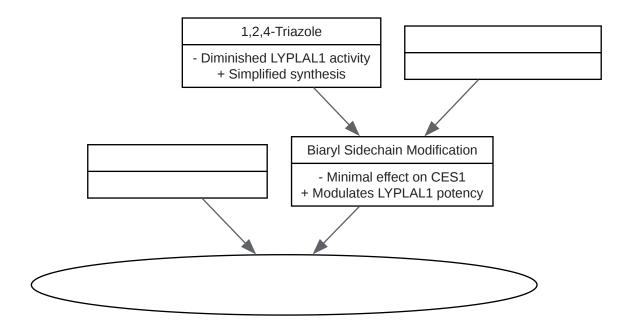
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Caption: Workflow for the SAR-driven discovery of Lyplal1-IN-1.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships between chemical modifications and their impact on LYPLAL1 and CES1 inhibition.





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Caption: Key structural modifications and their impact on inhibitor activity.

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